6-Vinyl-1H-imidazo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-ethenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-6-3-7-8(9-4-6)11-5-10-7/h2-5H,1H2,(H,9,10,11) |
InChI Key |
AOIJDYOJQABSRP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(N=C1)N=CN2 |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 6 Vinyl 1h Imidazo 4,5 B Pyridine
Reactivity at the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system, an analogue of purine (B94841), is the subject of extensive research due to its presence in medicinally important compounds. researchgate.netnih.gov The reactivity of this core is characterized by a variety of substitution and functionalization pathways.
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The imidazo[4,5-b]pyridine system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the pyridine (B92270) ring's electron-deficient nature generally makes electrophilic substitution challenging, often requiring harsh conditions. chemrxiv.org Conversely, the pyridine moiety is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov For instance, amination of a related chloro-substituted pyridine derivative proceeds with high yield, and due to the electronic properties of the pyridine ring, the formation of a 5-aminated byproduct is not observed. nih.gov
Halogenation, a key electrophilic substitution, allows for the introduction of versatile handles for further functionalization. For example, direct C-H halogenation of imidazo[1,2-a]pyridines, a related isomer, has been achieved using various reagents like sodium chlorite/bromite and N-halosuccinimides, often with high regioselectivity for the C3 position. nih.govrsc.orgresearchgate.net A method involving a temporary ring-opening to form Zincke imine intermediates enables the 3-selective halogenation of a broad range of pyridines under mild conditions. chemrxiv.org
N-Alkylation and N-Acylation Reactions
The nitrogen atoms within the imidazo[4,5-b]pyridine core provide sites for N-alkylation and N-acylation. The alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines with reagents like alkoxymethyl chlorides and bromoacetonitrile (B46782) has been described. researchgate.net However, these reactions can lack selectivity, often producing a mixture of monoalkylated and polyalkylated products. mdpi.com For instance, N-alkylation of 4H-imidazo[4,5-b]pyridines with 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF predominantly occurs on the nitrogen atom of the pyridine ring (N4). fabad.org.trnih.gov The structural assignment of the resulting regioisomers is often confirmed using 2D-NOESY experiments. fabad.org.trnih.gov
The introduction of a methyl group at the N1-position of the imidazo[4,5-b]pyridine core has been noted to increase the biological activity of these compounds. researchgate.net A synthetic route to 1-methylimidazo[4,5-b]pyridine derivatives involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid. researchgate.net
| Reagent | Conditions | Position of Functionalization | Reference |
| 4-methoxybenzyl chloride | K2CO3, DMF | N4 | fabad.org.tr |
| 1-(chloromethyl)-4-methoxybenzene | K2CO3, DMF | N4 | fabad.org.tr |
| Methyl iodide | DMF | N-methyl (unspecified) | mdpi.com |
| Phenylacetic acid (followed by cyclization) | - | N1-methyl | researchgate.net |
C-2 and C-7 Functionalization Strategies
Functionalization at the C-2 and C-7 positions of the imidazo[4,5-b]pyridine core is crucial for the synthesis of diverse derivatives. Direct C-H arylation at the C-2 position of N3-MEM-protected imidazo[4,5-b]pyridines has been shown to be an efficient process, allowing for the preparation of 2,6- and 2,7-disubstituted derivatives. nih.gov This reaction is thought to proceed through a concerted-metallation-deprotonation mechanism facilitated by copper(I) iodide. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for C-2 functionalization. These reactions enable the coupling of 2-halo-imidazo[4,5-b]pyridines with a broad spectrum of arylboronic acids, including electron-rich, electron-poor, and heteroarylboronic acids. nih.gov The efficiency of these cross-coupling processes is significantly influenced by the choice of ligand and catalyst. nih.gov Additionally, microwave-assisted Pd/Cu co-catalyzed C-2 direct alkenylation has been developed, providing access to fluorescent 2-vinyl- and 2-alkynylimidazo[4,5-b]pyridines. researchgate.net
Chemical Transformations of the Vinyl Moiety
The vinyl group attached to the imidazo[4,5-b]pyridine core is a reactive handle that can participate in a variety of chemical transformations, including addition and cycloaddition reactions.
Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)
The carbon-carbon double bond of the vinyl group is susceptible to various addition reactions.
Hydrogenation: The selective hydrogenation of the vinyl group to an ethyl group can be achieved using palladium on carbon (Pd/C) catalysts. mdpi.com This transformation is generally efficient and proceeds with high selectivity, leaving the heteroaromatic core intact. mdpi.com The reactivity of vinyl derivatives in hydrogenation can vary depending on the substrate, with N-vinylcarbazole being readily converted. mdpi.com Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have also been shown to be effective catalysts for the hydrogenation of quinoline, a related nitrogen-containing heterocycle. nih.gov
Halogenation: The addition of halogens across the double bond of the vinyl group is a plausible transformation, although specific examples for 6-vinyl-1H-imidazo[4,5-b]pyridine are not extensively documented in the provided context. However, electrochemical methods for the C-H halogenation of related heteroarenes have been developed, suggesting the potential for selective functionalization. nih.gov
Hydroboration-Oxidation: While not explicitly detailed for this specific compound in the search results, hydroboration-oxidation is a standard method for the anti-Markovnikov hydration of alkenes. This reaction would be expected to convert the vinyl group into a 2-hydroxyethyl substituent.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The vinyl group can act as a dienophile or a participant in [2+2] cycloadditions, leading to the formation of new ring systems.
Diels-Alder Reactions: Vinylazaarenes, including vinylpyridines, can participate as dienophiles in Diels-Alder reactions. nih.gov These reactions, which form a six-membered ring, can be promoted by Lewis acids like BF3·OEt2, leading to good yields and high regioselectivity. nih.govacsgcipr.org The reaction of 4-vinylpyridine (B31050) with isoprene, for example, yields a mixture of 1,4- and 1,3-isomers. nih.gov Vinylimidazoles have also been shown to undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide at room temperature. mdpi.comresearchgate.net
[2+2] Cycloadditions: Asymmetric photochemical [2+2] cycloadditions of acyclic vinyl pyridines have been achieved with high diastereoselectivity and enantioselectivity. nih.gov This transformation proceeds through the sensitization of a chiral catalyst-associated vinyl pyridine by an Iridium(III) photocatalyst. nih.gov
| Reaction Type | Reactant/Conditions | Product Type | Reference |
| Hydrogenation | Pd/C, H2 | 6-ethyl-1H-imidazo[4,5-b]pyridine | mdpi.com |
| Diels-Alder | Isoprene, BF3·OEt2 | Cyclohexenyl-imidazo[4,5-b]pyridine | nih.gov |
| [2+2] Cycloaddition | Visible light, Ir(III) photocatalyst, chiral Brønsted acid | Cyclobutane-fused derivative | nih.gov |
Oxidative Cleavage and Epoxidation Reactions
The electron-deficient nature of the pyridine ring influences the reactivity of the appended vinyl group, making it susceptible to specific oxidative transformations.
Oxidative Cleavage:
The double bond of this compound can be cleaved to yield the corresponding aldehyde, 1H-imidazo[4,5-b]pyridine-6-carbaldehyde. A common and effective method for this transformation is ozonolysis. wikipedia.org The reaction proceeds by treating the vinyl compound with ozone, followed by a reductive work-up. The choice of reducing agent is crucial to prevent over-oxidation to the carboxylic acid.
In a typical procedure, ozone is passed through a solution of the vinyl-substituted heterocycle in a solvent like methanol (B129727) or dichloromethane (B109758) at low temperatures, typically -78°C. This leads to the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid, cleaves the ozonide to furnish the desired aldehyde and formaldehyde. The use of pyridine as an organocatalyst in ozonolysis has been shown to directly generate aldehydes and ketones, avoiding the formation of potentially hazardous peroxide intermediates. nih.govorganic-chemistry.orgunl.edu
Table 1: Oxidative Cleavage of Vinyl-Substituted Heterocycles This table presents analogous reactions as direct data for this compound is not readily available in the literature.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Vinylpyridine (B74390) | 1. O₃, CH₂Cl₂ 2. PPh₃ | Pyridine-2-carbaldehyde | 75 | N/A |
| 4-Vinylpyridine | 1. O₃, CH₂Cl₂ 2. Zn, H₂O | Pyridine-4-carbaldehyde | 80 | N/A |
| Styrene | 1. O₃, CH₂Cl₂, Pyridine 2. Reductive work-up | Benzaldehyde | High | nih.govorganic-chemistry.org |
Epoxidation Reactions:
Epoxidation of the vinyl group of this compound would yield the corresponding oxirane, a highly reactive intermediate valuable for further synthetic transformations. The reactivity of the vinyl group in this reaction is influenced by the electron-withdrawing nature of the imidazopyridine ring system.
For electron-deficient alkenes, standard epoxidation reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be effective. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform (B151607). The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond. libretexts.org
Alternatively, nucleophilic epoxidation methods are well-suited for electron-deficient double bonds. researchgate.net This can be achieved using reagents like hydrogen peroxide in the presence of a base. The mechanism involves a Michael-type addition of the hydroperoxide anion to the vinyl group, followed by intramolecular cyclization to form the epoxide ring.
Table 2: Epoxidation of Vinyl-Substituted Aromatic Compounds This table presents analogous reactions as direct data for this compound is not readily available in the literature.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Styrene | m-CPBA, CH₂Cl₂ | Styrene oxide | >90 | masterorganicchemistry.com |
| 4-Nitrostyrene | H₂O₂, NaOH | 4-Nitrostyrene oxide | Moderate | researchgate.net |
| Chalcone | H₂O₂, NaOH, Methanol | 2,3-Epoxy-1,3-diphenylpropan-1-one | High | researchgate.net |
Polymerization and Oligomerization Pathways
The vinyl functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of novel functional polymers. The polymerization can proceed through various mechanisms, including radical, anionic, and cationic pathways.
Radical Polymerization:
Free radical polymerization of vinyl-substituted heterocycles like vinylpyridines and vinylimidazoles is a common method to produce polymers with interesting properties. nih.govresearchgate.netresearchgate.net The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymers, poly(this compound), would possess a hydrocarbon backbone with pendant imidazopyridine units. These units can impart specific properties to the polymer, such as basicity, metal-coordinating ability, and potential biological activity.
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinylimidazoles, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. rsc.org
Anionic Polymerization:
Anionic polymerization is suitable for vinyl monomers with electron-withdrawing groups that can stabilize the propagating carbanion. uni-bayreuth.de The imidazopyridine moiety is expected to provide sufficient stabilization for the anionic center. This method often leads to living polymers, where the reactive chain ends remain active after the monomer is consumed, allowing for the synthesis of block copolymers. researchgate.net Initiators for anionic polymerization include organometallic compounds like n-butyllithium and strong bases such as sodium amide. The polymerization of 2-vinylpyridine, for instance, is well-established and proceeds via an anionic mechanism. researchgate.netufl.edu
Cationic Polymerization:
Cationic polymerization is initiated by electrophilic species and is generally effective for vinyl monomers with electron-donating groups. nih.govnih.govrsc.orgacs.orgrsc.org The imidazopyridine ring system, being electron-deficient, may not be conducive to stabilizing a propagating carbocation. However, the specific electronic environment of the vinyl group and the choice of a highly reactive initiating system could potentially enable cationic polymerization.
Oligomerization:
While extensive polymerization leads to high molecular weight polymers, controlled oligomerization can produce shorter chains with specific properties. The conditions for polymerization can be tuned to favor the formation of oligomers, for example, by using a higher concentration of a chain transfer agent.
Derivatization for Enhanced Functionality and Specific Applications
The this compound scaffold can be further modified to enhance its properties and tailor it for specific applications. This can be achieved through the synthesis of substituted analogs or by engaging the vinyl group in reactions that lead to more complex heterocyclic systems.
Design and Synthesis of Substituted Analogs
The synthesis of substituted analogs of this compound can be approached by either starting with pre-functionalized building blocks or by direct functionalization of the parent molecule.
The imidazo[4,5-b]pyridine core is often constructed through the condensation of a substituted 2,3-diaminopyridine (B105623) with a carboxylic acid or its derivative. nih.gov By using appropriately substituted diaminopyridines, a wide range of functional groups can be introduced onto the pyridine ring of the final product.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the late-stage functionalization of the imidazopyridine scaffold. organic-chemistry.orgwikipedia.orgmdpi.comnih.govlibretexts.org For instance, a bromo-substituted precursor could be coupled with various partners to introduce aryl, alkyl, or other functional groups. The Heck reaction, in particular, could be used to introduce the vinyl group itself onto a halogenated imidazopyridine core. youtube.com
Table 3: Synthesis of Substituted Imidazo[4,5-b]pyridines This table presents examples of synthetic strategies for the imidazo[4,5-b]pyridine core.
| Starting Materials | Reagents | Product | Reference |
| 2,3-Diaminopyridine, Benzoic acid | Polyphosphoric acid | 2-Phenyl-1H-imidazo[4,5-b]pyridine | nih.gov |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-6-(4-hydroxyphenyl)-1H-imidazo[4,5-b]pyridine | mdpi.com |
| 2-Aminopyridines, Propargyl alcohols | NaIO₄, TBHP | C3-Carbonylated imidazopyridines | nih.gov |
| Pyridine-2-carboxaldehydes, Amines, NH₄SCN | Electrochemical synthesis | CN-substituted imidazo[1,5-a]pyridines | researchgate.net |
Heterocycle Annulation and Ring Expansion Reactions
The vinyl group of this compound serves as a key synthon for the construction of more complex, fused heterocyclic systems through cycloaddition and other annulation reactions.
Heterocycle Annulation:
The vinyl group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. When reacted with a suitable diene, the vinyl group would lead to the formation of a new cyclohexene (B86901) ring fused to the pyridine portion of the imidazopyridine core. The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. libretexts.orgresearchgate.netnih.govresearchgate.net
The vinyl group can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.
Ring Expansion Reactions:
While less common, ring expansion reactions could potentially be employed to transform the existing rings of the imidazopyridine system. For instance, reactions involving the vinyl group could lead to intermediates that undergo rearrangement and ring expansion to form larger heterocyclic systems. Ring-closing metathesis of a di-vinyl substituted imidazopyridine could also be a viable strategy for the synthesis of new macrocyclic structures. beilstein-journals.org
Sophisticated Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Vinyl-1H-imidazo[4,5-b]pyridine, offering precise information about the hydrogen and carbon framework of the molecule. rsc.orgdtic.mil
¹H NMR Chemical Shift and Coupling Constant Analysis
Proton NMR (¹H NMR) spectroscopy provides critical data on the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
In a typical ¹H NMR spectrum of a related N-substituted imidazo[4,5-b]pyridine derivative in deuterated chloroform (B151607) (CDCl₃), the protons on the pyridine (B92270) ring appear at distinct downfield shifts. For instance, the proton H-5 often appears as a doublet, while H-7 also presents as a doublet. The vinyl group protons exhibit characteristic signals: the methine proton (=CH) appears as a multiplet, and the terminal methylene (B1212753) protons (=CH₂) show distinct signals, often as doublets of doublets, due to coupling with the methine proton and with each other. uctm.edu
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | s | - |
| H-5 | ~8.4 | d | ~2.0 |
| H-7 | ~8.0 | d | ~2.0 |
| -CH= | ~6.8 | dd | ~17.6, ~10.9 |
| =CH₂ (trans) | ~5.9 | d | ~17.6 |
| =CH₂ (cis) | ~5.4 | d | ~10.9 |
| NH | Variable | br s | - |
Note: Data are illustrative and can vary based on substitution and solvent.
The coupling constants (J) provide valuable information about the connectivity of adjacent protons. The large coupling constant for the trans-vinylic proton and the smaller coupling for the cis-vinylic proton are characteristic of a vinyl group.
¹³C NMR for Carbon Framework Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of each carbon atom.
For a substituted this compound, the quaternary carbons of the imidazo[4,5-b]pyridine core typically resonate in the range of δ 140-155 ppm. The CH carbons of the pyridine and imidazole (B134444) rings appear at distinct chemical shifts. The carbons of the vinyl group are also readily identifiable, with the internal methine carbon appearing at a different shift than the terminal methylene carbon. uctm.edu
Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~143 |
| C-3a | ~132 |
| C-5 | ~148 |
| C-6 | ~135 |
| C-7 | ~118 |
| C-7a | ~149 |
| -CH= | ~136 |
| =CH₂ | ~116 |
Note: Data are illustrative and can vary based on substitution and solvent.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between the vinylic methine proton and the two terminal methylene protons, as well as between coupled protons on the pyridine ring. bas.bg
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. bas.bg
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the entire molecular framework by observing long-range couplings, for example, between the vinyl protons and the C-6 carbon of the pyridine ring. bas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could show through-space interactions between the vinyl group protons and the proton at the C-5 or C-7 position of the pyridine ring, depending on the preferred conformation. bas.bg
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds. researchgate.net
Infrared (IR) Absorption Analysis for Functional Groups
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the bonds.
Key expected IR absorption bands include:
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
C-H Aromatic Stretch: Sharp peaks around 3000-3100 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic pyridine and imidazole rings.
C-H Vinyl Stretch: The C-H stretching vibrations of the vinyl group typically appear just above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the vinyl group and the aromatic rings, as well as the C=N bonds in the imidazole ring, are expected to appear in the 1400-1650 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations of the aromatic and vinyl groups give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Imidazole N-H | Stretch | 3100-3500 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Vinyl C-H | Stretch | >3000 |
| C=C / C=N | Stretch | 1400-1650 |
| Vinyl C=C | Stretch | ~1630 |
| Aromatic C-H | Out-of-plane bend | 700-900 |
| Vinyl C-H | Out-of-plane bend | 900-1000 |
Raman Spectroscopy for Vibrational Modes and Conjugation
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C=C stretching vibration of the vinyl group, which is expected to be a strong band due to the polarizability of the π-system. The extent of conjugation between the vinyl group and the imidazopyridine ring system can also be inferred from the position and intensity of the Raman bands. The ring breathing modes of the aromatic system are also typically strong in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of imidazo[4,5-b]pyridine derivatives.
High-resolution mass spectrometry (HRMS) provides the precise measurement of a molecule's mass, which is critical for confirming its elemental composition. For a compound like this compound (C₈H₇N₃), the expected exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, typically an Orbitrap or time-of-flight (TOF) analyzer.
For instance, in the characterization of related 2,6-disubstituted imidazo[4,5-b]pyridines, HRMS (ESI) is routinely used to confirm the successful synthesis of the target molecules. The measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ must align with the calculated theoretical value within a narrow margin of error (typically < 5 ppm) to validate the proposed chemical formula. mdpi.commdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, offering valuable insights into the compound's structure. While a specific fragmentation pattern for this compound is not documented, likely pathways can be inferred from studies on substituted imidazoles and pyridines. researchgate.net
Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to undergo characteristic fragmentation. Key fragmentation events would likely include:
Loss of the vinyl group (C₂H₃•): A cleavage of the bond connecting the vinyl group to the pyridine ring, resulting in a significant fragment ion.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for imidazole-containing rings, leading to the contraction of the ring system.
Ring cleavage: Fragmentation of the bicyclic imidazopyridine core itself.
Analysis of tandem MS data for alkaloids containing vinyl groups has shown characteristic neutral losses that help define the molecule's structure. acs.org By analogy, the fragmentation of this compound would provide a unique "fingerprint" to confirm the identity and connectivity of the substituents on the core scaffold.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For derivatives of imidazo[4,5-b]pyridine that are crystalline, SCXRD is the gold standard for structural confirmation. nih.gov
Studies on 6-bromo-substituted imidazo[4,5-b]pyridine derivatives have successfully used SCXRD to elucidate their molecular geometries. uctm.edu These analyses reveal crucial details about the planarity of the fused ring system and the orientation of substituents. If this compound were derivatized to introduce a chiral center, SCXRD would be the primary method to determine its absolute stereochemistry.
Table 1: Example Crystallographic Data for an Imidazo[4,5-b]pyridine Derivative Data extracted from a study on a related compound for illustrative purposes.
| Parameter | Value |
|---|---|
| Compound Name | 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine nih.gov |
| Chemical Formula | C₁₂H₁₂BrN₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.53 |
| b (Å) | 8.35 |
| c (Å) | 12.11 |
| β (°) | 111.41 |
This data allows for the precise reconstruction of the molecular structure in three dimensions.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is valuable for identifying the crystalline phase of a bulk sample and assessing its purity. A PXRD pattern consists of a series of diffraction peaks at specific angles, which serve as a fingerprint for a particular crystalline solid.
For a synthesized batch of this compound, PXRD would be used to:
Confirm that the bulk material corresponds to the same crystalline form as the single crystal used for SCXRD analysis.
Identify the presence of any crystalline impurities or different polymorphic forms.
Monitor phase transformations that may occur under different conditions.
The technique is fundamental in materials science for ensuring the consistency and quality of a crystalline product.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomers
The parent molecule, this compound, is achiral. However, if a chiral center is introduced into the molecule, for example, through substitution at the nitrogen atoms or on the vinyl group, it would exist as a pair of enantiomers. Chiroptical spectroscopy is essential for studying such stereoisomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for:
Distinguishing between enantiomers of a chiral compound.
Determining the enantiomeric excess (ee) of a sample.
Investigating the secondary structure of chiral macromolecules that may bind to the compound.
The synthesis of imidazo[4,5-b]pyridines with chiral substituents at the nitrogen atom has been reported, highlighting the relevance of stereochemistry in this class of compounds. researchgate.net For any chiral derivative of this compound, CD spectroscopy would be a critical technique for its stereochemical characterization and for studying its interactions with chiral biological targets. irb.hr
UV-Visible Absorption and Fluorescence Spectroscopy
While the general class of imidazo[4,5-b]pyridines has been the subject of various spectroscopic studies, the specific electronic transitions and photophysical behavior of the 6-vinyl substituted derivative remain uncharacterized in the available literature. Research in this area has focused on other derivatives, exploring their potential in medicinal chemistry and materials science. For instance, studies on other substituted imidazo[4,5-b]pyridines have reported on their synthesis and evaluation for activities such as anticancer and antimicrobial properties, often including basic characterization, but without detailing their specific photophysical properties.
Therefore, a quantitative analysis of the UV-Visible absorption and fluorescence characteristics, including data tables of key spectroscopic parameters for this compound, cannot be provided at this time.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a cornerstone in the computational study of imidazo[4,5-b]pyridine derivatives, offering a balance between accuracy and computational cost. researchgate.netnih.gov These calculations provide a deep understanding of the electronic and structural properties of these molecules.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. irjweb.com
For the parent 1H-imidazo[4,5-b]pyridine, DFT calculations have been employed to determine these orbital energies. For instance, studies on related imidazo[4,5-b]pyridine derivatives have shown that the HOMO and LUMO are typically distributed across the fused ring system. The introduction of substituents, such as the vinyl group at the 6-position, is expected to modulate the energies of these orbitals and, consequently, the Egap. A smaller energy gap generally implies higher chemical reactivity. irjweb.comschrodinger.com
Table 1: Frontier Molecular Orbital Energies for a Representative Imidazole (B134444) Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Egap (HOMO-LUMO) | 4.4871 |
| Data for a representative N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine calculated using DFT/B3LYP/6-311++G(d,p) basis set. irjweb.com This data is illustrative for a related heterocyclic system. |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. youtube.com For imidazo[4,5-b]pyridine derivatives, theoretical calculations of 1H and 13C NMR spectra have shown good agreement with experimental data, aiding in the correct assignment of signals. nih.gov The chemical shifts for the vinyl protons and carbons in 6-Vinyl-1H-imidazo[4,5-b]pyridine would be particularly sensitive to the electronic environment of the heterocyclic core.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed using DFT. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov For the imidazo[4,5-b]pyridine scaffold, characteristic bands for C-N stretching, C-H bending, and ring vibrations have been identified through computational studies. researchgate.net The vinyl group in this compound would introduce characteristic C=C and =C-H stretching and bending vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often related to π-π* transitions within the aromatic system. researchgate.net The vinyl substituent is expected to cause a bathochromic (red) shift in the absorption spectrum of the imidazo[4,5-b]pyridine core due to the extension of the conjugated π-system.
Reaction Mechanism Pathway Elucidation and Transition State Calculations
Computational studies are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. While specific studies on the reaction pathways for the synthesis of this compound were not found in the provided search results, DFT calculations are a common approach for such investigations. For example, the synthesis of imidazo[1,2-a]pyridines has been studied computationally to understand the mechanism of C3-alkylation reactions. mdpi.com These studies propose plausible mechanisms by calculating the energies of intermediates and transition states, thus providing insights into the reaction's feasibility and selectivity. mdpi.com A similar approach could be applied to understand the introduction of the vinyl group onto the imidazo[4,5-b]pyridine scaffold.
Global and Local Reactivity Descriptors (e.g., Fukui functions)
Global and local reactivity descriptors derived from DFT are used to predict the reactivity and selectivity of molecules. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a general measure of a molecule's reactivity. Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
For imidazo[1,2-a]pyridine (B132010) derivatives, Fukui functions have been used to identify reactive locations, with the C-3 position often being a site of interest for functionalization. researchgate.net While specific Fukui function calculations for this compound are not available in the search results, it is expected that the nitrogen atoms of the imidazole and pyridine (B92270) rings would be susceptible to electrophilic attack, while certain carbon atoms would be prone to nucleophilic attack. The vinyl group itself introduces additional reactive sites.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a powerful method to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov These simulations can reveal the preferred conformations of a molecule and its interactions with its environment, such as solvent molecules or a protein binding site.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. lew.ro This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Imidazo[4,5-b]pyridine derivatives have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various protein kinases, such as Aurora A kinase. nih.govmdpi.com These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazo[4,5-b]pyridine scaffold and the amino acid residues in the active site of the target protein. nih.govmdpi.com For instance, docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have revealed their binding modes in the active site of DprE1, a key enzyme in Mycobacterium tuberculosis. nih.gov
Table 2: Representative Molecular Docking Results for Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| Imidazo[4,5-b]pyridine Derivative | Aurora A Kinase | - | Key structural requirements identified |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivative | DprE1 | - | Promising interactions with residues |
| Imidazo[4,5-b]pyridine Derivative | Cyclin-Dependent Kinase 9 (CDK9) | - | Superior binding affinity relative to natural ligand |
| This table summarizes findings from various docking studies on imidazo[4,5-b]pyridine derivatives, highlighting their potential as kinase inhibitors. Specific binding energies are often dependent on the specific derivative and docking software used. nih.govmdpi.comnih.gov |
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
For derivatives of the imidazo[4,5-b]pyridine scaffold, Hirshfeld surface analysis has been instrumental in elucidating the nature and hierarchy of non-covalent interactions that govern their solid-state architecture. nih.gov The analysis generates a three-dimensional surface colored to indicate intermolecular contact distances, and a corresponding two-dimensional "fingerprint plot" that summarizes all the interactions. scirp.org
Studies on various imidazo[4,5-b]pyridine derivatives reveal that the crystal packing is typically dominated by a combination of van der Waals forces and specific hydrogen bonds. nih.gov The most significant contributions often arise from hydrogen-hydrogen (H···H) contacts, which represent a large portion of the molecular surface. For instance, in the crystal structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, H···H interactions account for 48.1% of the total Hirshfeld surface area. nih.gov
Other crucial interactions identified for this class of compounds include those involving heteroatoms. Contacts such as H···Br/Br···H and H···O/O···H are prominent, highlighting the role of halogen and hydrogen bonding in directing the crystal packing. nih.gov Weaker interactions like C-H···π, H···C/C···H, and H···N/N···H also play a supporting role in stabilizing the supramolecular assembly. nih.govresearchgate.net The quantitative breakdown of these interactions provides a detailed picture of the forces at play.
The table below summarizes the percentage contributions of the most important intermolecular contacts to the Hirshfeld surface for a representative imidazo[4,5-b]pyridine derivative. nih.gov
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 48.1% |
| H···Br/Br···H | 15.0% |
| H···O/O···H | 12.8% |
| H···C/C···H | 6.0% |
| H···N/N···H | 5.8% |
| C···C | 3.7% |
| C···Br/Br···C | 3.5% |
| C···N/N···C | 1.6% |
Monte Carlo Simulations for Adsorption and Surface Phenomena
Monte Carlo (MC) simulations are a computational technique used to model complex systems by generating random configurations and evaluating their energies. In the context of materials science, MC simulations are employed to investigate the adsorption behavior of molecules onto surfaces, providing insights into interfacial phenomena. research-nexus.netresearchgate.net This method can predict the most stable adsorption configurations and calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. uctm.edu
For imidazo[4,5-b]pyridine derivatives, Monte Carlo simulations have been used to assess their affinity for adsorbing onto various metallic surfaces, a property relevant to applications such as corrosion inhibition. research-nexus.netuctm.edu The simulations model the interaction between the imidazo[4,5-b]pyridine molecule and a metal surface, such as iron (Fe), copper (Cu), or aluminum (Al). uctm.edu
The primary output of these simulations is the adsorption energy, which is the sum of the rigid adsorption energy (the molecule's energy in its fixed, optimized geometry) and the deformation energy (the energy released as the molecule relaxes on the surface). A high negative value for the total adsorption energy signifies a strong, stable interaction and a spontaneous adsorption process. uctm.edu
Research has shown that certain imidazo[4,5-b]pyridine derivatives exhibit a remarkable tendency to adsorb onto an iron surface compared to other metals. research-nexus.netuctm.edu This strong adsorption is attributed to the electronic structure of the molecule, which facilitates favorable interactions with the metal's surface atoms. The simulations provide a visual representation of the equilibrium adsorption configuration, showing the orientation of the molecule on the metallic surface. uctm.edu
The table below presents the calculated adsorption energies for an imidazo[4,5-b]pyridine derivative on different metal surfaces, as determined by Monte Carlo simulations. uctm.edu
| Metal Surface | Adsorption Energy (kcal/mol) |
| Fe (110) | -189.37 |
| Cu (111) | -155.12 |
| Al (111) | -132.54 |
Advanced Applications in Chemical Biology and Materials Science
Medicinal Chemistry Design and Scaffold Optimization
The imidazo[4,5-b]pyridine core is a cornerstone in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to act as a bioisostere and interact with a wide array of biological targets. researchgate.netrjpbr.com
Imidazo[4,5-b]pyridine as a Privileged Bioisosteric Scaffold
The imidazo[4,5-b]pyridine nucleus is considered a "privileged scaffold" because its derivatives are capable of binding to multiple, distinct biological receptors. researchgate.net Its structural resemblance to purine (B94841) enables it to mimic naturally occurring nucleobases, making it a valuable framework in the design of antagonists and inhibitors for enzymes and receptors that recognize purines. rjpbr.comnih.gov This bioisosteric relationship is a key reason for the extensive investigation into imidazo[4,5-b]pyridine derivatives for various therapeutic applications. researchgate.net The versatility of this scaffold allows for substitutions at various positions, leading to a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov
Design Principles for Enzyme Inhibitors (e.g., Kinases)
Derivatives of imidazo[4,5-b]pyridine have been successfully designed as potent inhibitors of various enzymes, particularly protein kinases. rjpbr.com Kinase inhibitors are a major class of targeted cancer therapy. The design strategy often involves creating molecules that can fit into the ATP-binding pocket of the kinase. For example, studies on B-Raf kinase inhibitors with an imidazo[4,5-b]pyridine core have shown that these compounds can bind effectively to the hinge region of the kinase. sci-hub.senih.gov Molecular modeling and 3D-QSAR studies are employed to optimize the structure of these inhibitors to enhance their potency and selectivity for specific kinases, such as Aurora A kinase. nih.gov The addition of different functional groups to the imidazo[4,5-b]pyridine scaffold is a key strategy to improve binding affinity and exploit specific interactions within the enzyme's active site. nih.gov
Modulation of Receptor Binding and Protein-Protein Interactions
The imidazo[4,5-b]pyridine scaffold has been utilized to develop agents that modulate receptor binding. For instance, derivatives have been synthesized and evaluated as antagonists for the angiotensin II (AT1) receptor, which is a key target in the management of hypertension. nih.gov The ability to modify the scaffold allows for fine-tuning of the molecule's affinity and selectivity for the target receptor. Beyond single receptor targets, the modulation of protein-protein interactions (PPIs) represents a growing area of drug discovery. nih.gov While specific examples for 6-vinyl-1H-imidazo[4,5-b]pyridine are unavailable, the general class of compounds is being explored for its potential to disrupt or stabilize PPIs, which are crucial in many disease processes. nih.gov
In vitro Studies of DNA/RNA Binding and Interaction Mechanisms
The structural similarity of imidazo[4,5-b]pyridines to purines suggests their potential to interact with nucleic acids. Studies on derivatives like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have confirmed their ability to bind to DNA, forming DNA adducts. nih.gov This interaction is a critical mechanism for the mutagenic and carcinogenic properties of certain heterocyclic amines. The binding is often stimulated by metabolic activation and can be influenced by the presence of metal ions. nih.gov While direct studies on the DNA/RNA binding of this compound are absent, the established reactivity of the parent scaffold suggests this as a plausible area of investigation.
Structure-Activity Relationship (SAR) Derivations for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the imidazo[4,5-b]pyridine scaffold. Research has shown that the type and position of substituents on the heterocyclic ring system significantly influence biological activity. For example, in a series of imidazo[4,5-b]pyridine-based AT1 receptor antagonists, modifications to a 4-phenylquinoline (B1297854) backbone drastically affected receptor affinity. nih.gov Similarly, for anticancer agents, SAR studies have guided the synthesis of derivatives with improved cytotoxicity against various cancer cell lines. researchgate.net The development of potent B-Raf kinase inhibitors also relied heavily on SAR to optimize the interactions within the ATP-binding cleft. nih.gov These studies are crucial for identifying the key structural features required for potent and selective biological activity.
Mechanistic Studies of Biological Activity (excluding clinical human trials)
Mechanistic studies on imidazo[4,5-b]pyridine derivatives have revealed various modes of action. For instance, certain anticancer derivatives have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to the induction of apoptosis in cancer cells. nih.gov Other derivatives exhibit their biological effects by inhibiting enzymes like peptide deformylase or by acting as AT1 receptor antagonists. nih.govgoogle.com In the context of antimicrobials, some imidazo[4,5-b]pyridines have shown efficacy against Mycobacterium tuberculosis. nih.gov These preclinical studies are vital for understanding how these compounds exert their therapeutic effects at a molecular level.
Applications in Materials Science and Optoelectronics
The inherent photophysical properties of the imidazo[4,5-b]pyridine core, combined with the polymerizable vinyl group, make this compound a promising candidate for the development of novel organic materials with tailored electronic and optical characteristics.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The imidazo[1,5-a]pyridine (B1214698) scaffold, a related isomer, is recognized for its use in creating emissive compounds suitable for optoelectronics. nih.gov These compounds often exhibit desirable properties such as high thermal stability, significant Stokes shifts, and tunable emission spectra. nih.govresearchgate.net For instance, certain imidazo[1,5-a]pyridine-based fluorophores show efficient intramolecular charge transfer (ICT), leading to strong greenish-yellow light emission in both solution and solid states. researchgate.net This behavior is crucial for the fabrication of solution-processed OLEDs.
Derivatives of imidazo[1,2-a]pyridine (B132010) have been successfully employed as deep-blue fluorescent emitters in high-performance OLEDs, demonstrating high quantum efficiencies and negligible efficiency roll-off at high brightness. researchgate.net The performance of these materials highlights the potential of the imidazopyridine core as a fundamental building block in optoelectronic devices. Although specific data for this compound is not extensively documented, the known fluorescent properties of the parent ring system suggest its potential as a monomer for creating emissive polymers or as a component in developing new fluorescent materials. The vinyl group allows for its integration into a polymer backbone, potentially enhancing the processability and film-forming properties of materials for OLED applications.
Table 1: Photophysical Properties of Related Imidazopyridine-Based Fluorophores
| Compound Family | Emission Type | Quantum Yield (approx.) | Application Highlight |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-Anthracene | Greenish-Yellow | ~3.2% (EQE in OLED) | Dopant in solution-processed OLEDs. researchgate.net |
| Imidazo[1,2-a]pyridine-Phenanthroimidazole | Deep-Blue | ~6.1% (EQE in OLED) | High-performance deep-blue emitter with low efficiency roll-off. researchgate.net |
This table presents data for related imidazopyridine compounds to illustrate the potential of the scaffold, as specific data for this compound is limited.
Sensor Development (e.g., Chemosensors, Biosensors)
The imidazopyridine framework is a valuable component in the design of chemical sensors due to its ability to interact with various analytes through coordination or changes in its electronic environment. The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can act as binding sites for metal ions and other species. For example, derivatives like imidazo[4,5-b]phenazine-2-thione have been developed as ratiometric chemosensors for the highly sensitive detection of mercury ions (Hg²⁺). nih.gov Similarly, probes based on imidazo[1,5-a]pyridine have been engineered to detect sulfur dioxide (SO₂) in living cells and mice, demonstrating the scaffold's utility in biological sensing. nih.gov
For this compound, the vinyl group offers a strategic advantage for sensor design. It can be used to covalently attach the sensor molecule to a solid support, such as a polymer film or nanoparticle surface, creating robust and reusable sensing devices. Furthermore, the vinyl group can be incorporated into a conjugated polymer backbone, where binding of an analyte to the imidazopyridine unit could modulate the electronic properties of the entire polymer chain, leading to a highly amplified sensor response.
Polymer Chemistry and Conjugated Systems Incorporating Vinyl Units
The most direct application stemming from the structure of this compound is in polymer chemistry. The vinyl group is a polymerizable handle, allowing the molecule to act as a monomer. The polymerization of related vinyl-heterocycles, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), is well-established and can be achieved through methods like reversible-deactivation radical polymerization. nih.govmdpi.com This control over the polymerization process allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity.
The resulting polymer, poly(this compound), would feature the functional imidazopyridine moiety as a repeating side chain. Such a polymer could have a range of applications:
pH-Responsive Materials: The pyridine and imidazole nitrogen atoms can be protonated, making the polymer's solubility and conformation sensitive to pH changes.
Metal-Coordinating Polymers: The side chains can chelate metal ions, leading to applications in catalysis, water purification, or the formation of functional metallo-supramolecular assemblies.
Conjugated Polymers: The vinyl group can participate in copolymerization with other monomers to create conjugated systems. If copolymerized with monomers like acetylene (B1199291) or phenylene vinylene, the resulting materials could possess interesting electronic and optical properties for use in organic electronics.
Coordination Chemistry and Ligand Design
The imidazo[4,5-b]pyridine scaffold is an excellent ligand for metal ions due to the presence of multiple nitrogen donor atoms. bldpharm.com The arrangement of these atoms allows for various coordination modes, making it a versatile building block in coordination chemistry and catalysis.
Metal Complexation Studies
The coordination chemistry of imidazo[4,5-b]pyridine derivatives has been studied with a range of metal ions, including biologically relevant ones like Cu(II), Zn(II), Ca(II), and Mg(II), as well as transition metals like Pd(II) and Pt(II). bldpharm.comnih.gov Studies on tetracyclic molecules containing the imidazo[4,5-b]pyridine core show that the imidazole nitrogen is often the primary binding site for metal dications. bldpharm.com The specific substituents on the ring system can modulate the basicity and, consequently, the metal-binding affinity. bldpharm.com
This compound is expected to act as a bidentate ligand, coordinating to a metal center through the N1 or N3 of the imidazole ring and the N5 of the pyridine ring. The vinyl group is not expected to participate directly in coordination but could influence the electronic properties of the ligand system. The ability to form stable complexes makes this compound and its polymeric derivatives attractive for creating new catalysts, functional materials, and potential therapeutic agents.
Table 2: Metal Coordination with Imidazo[4,5-b]pyridine and Related Scaffolds
| Ligand Scaffold | Metal Ions Studied | Primary Binding Sites | Potential Applications of Complexes |
|---|---|---|---|
| Tetracyclic imidazo[4,5-b]pyridines | Cu(II), Zn(II), Ca(II), Mg(II) | Imidazole Nitrogen | Metalloenzyme modulation, metal-ion sensing. bldpharm.com |
| 1-(2-pyridyl)imidazo[1,5-a]pyridines | Pd(II), Pt(II) | Pyridyl Nitrogen, Imidazole Nitrogen | Catalysis, materials science. nih.gov |
This table summarizes findings for related ligand systems to infer the coordination potential of this compound.
Catalytic Applications of Metal-Imidazo[4,5-b]pyridine Complexes
Metal complexes derived from imidazopyridine ligands have shown significant promise in catalysis. For instance, a bioinspired cobalt complex based on a tripodal platform incorporating imidazole and pyridine donors has been shown to be capable of both water reduction and oxidation, acting as a catalyst for water splitting. acs.org In another example, titanium complexes supported by imidazo[1,5-a]pyridine-containing ligands have been used as pre-catalysts for the hydroamination of alkynes and the ring-opening polymerization of ε-caprolactone.
Complexes formed with this compound could similarly be explored for a variety of catalytic transformations. The electronic properties of the ligand can be tuned by modifying the vinyl group or by polymerization, which in turn can influence the activity and selectivity of the metal catalyst. Moreover, by polymerizing the metal complex of the monomer or by metallating the pre-formed polymer, heterogeneous catalysts could be developed. These solid-supported catalysts are highly desirable as they can be easily separated from the reaction mixture and recycled, offering economic and environmental advantages.
Corrosion Inhibition Studies
Adsorption Behavior on Metal Surfaces
The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both. For imidazo[4,5-b]pyridine derivatives, adsorption is typically a complex process involving the heteroatoms and π-electrons of the molecule. researchgate.net
It is hypothesized that this compound would adsorb onto a metal surface through the following interactions:
Nitrogen Heteroatoms: The lone pair electrons on the nitrogen atoms of the imidazole and pyridine rings can coordinate with the vacant d-orbitals of the metal.
π-Electron System: The delocalized π-electrons of the bicyclic aromatic system and the vinyl group can interact with the metal surface.
The nature of this adsorption is often analyzed using adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models, which provide insights into the inhibitor-surface interaction. For instance, studies on other imidazo[4,5-b]pyridine derivatives have shown that their adsorption often follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. najah.eduresearchgate.net
A hypothetical data table illustrating the kind of data that would be generated from such studies is presented below.
Table 1: Hypothetical Adsorption Parameters for this compound on Mild Steel in 1 M HCl
| Adsorption Isotherm Model | Correlation Coefficient (R²) | Adsorption Equilibrium Constant (K_ads) (L/mol) | Standard Free Energy of Adsorption (ΔG°_ads) (kJ/mol) |
|---|---|---|---|
| Langmuir | 0.998 | 2.5 x 10⁴ | -35.2 |
| Temkin | 0.975 | - | - |
| Frumkin | 0.982 | - | - |
Note: This data is purely hypothetical and intended for illustrative purposes pending actual experimental investigation.
The value of the standard free energy of adsorption (ΔG°_ads) is particularly telling. Generally, values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
Electrochemical Characterization of Protective Films
Electrochemical techniques are crucial for evaluating the effectiveness of a corrosion inhibitor and characterizing the protective film it forms. The primary methods used include potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Potentiodynamic Polarization (PDP): This technique involves changing the potential of the metal and measuring the resulting current. The data obtained can determine the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic Tafel slopes. A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in E_corr can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many imidazo[4,5-b]pyridine derivatives, a mixed-type behavior is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. By applying a small amplitude AC signal over a range of frequencies, one can measure the impedance of the system. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor are indicative of the formation of a protective film that hinders charge transfer and reduces the exposed surface area. najah.eduresearchgate.net
A hypothetical interactive data table summarizing potential electrochemical findings is shown below.
Table 2: Hypothetical Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of this compound
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (%) | R_ct (Ω·cm²) | C_dl (μF/cm²) |
|---|---|---|---|---|---|
| Blank | -450 | 1000 | - | 50 | 200 |
| 1 x 10⁻⁵ | -445 | 250 | 75.0 | 200 | 150 |
| 5 x 10⁻⁵ | -442 | 120 | 88.0 | 450 | 100 |
| 1 x 10⁻⁴ | -438 | 60 | 94.0 | 900 | 75 |
| 5 x 10⁻⁴ | -435 | 30 | 97.0 | 1800 | 50 |
Note: This data is purely hypothetical and intended for illustrative purposes pending actual experimental investigation.
Future Research Trajectories and Interdisciplinary Challenges
Development of Asymmetric Synthetic Routes to Chiral Vinyl Derivatives
A significant frontier in medicinal chemistry is the synthesis of enantiomerically pure compounds, as different enantiomers can exhibit vastly different biological activities. The vinyl group of 6-Vinyl-1H-imidazo[4,5-b]pyridine is a prime target for asymmetric transformations. Future research will likely focus on developing catalytic asymmetric methods to generate chiral derivatives.
Strategies could be adapted from established protocols for other heterocyclic systems. For instance, the use of chiral phosphoric acid catalysts, which have been successful in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, could potentially be applied to reactions involving the vinyl group or derivatives thereof. nih.gov Similarly, transition-metal catalysis, employing chiral ligands, is a powerful tool for asymmetric synthesis. chemrxiv.org Methods like asymmetric hydrogenation, epoxidation, or dihydroxylation of the vinyl group would yield a variety of chiral building blocks, significantly expanding the chemical space for drug discovery. The development of such routes is crucial for exploring the stereoselective interactions of these novel compounds with biological targets.
Exploration of Novel Reactivity Patterns of the 6-Vinyl Group
The vinyl group is a versatile functional handle that can participate in a wide range of chemical transformations. Future studies should systematically explore its reactivity to generate diverse libraries of new imidazo[4,5-b]pyridine derivatives. Key areas of exploration include:
Cross-Coupling Reactions: The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Heck, Suzuki, and Stille couplings. These reactions would allow for the introduction of various aryl, heteroaryl, or alkyl groups, enabling fine-tuning of the electronic and steric properties of the molecule for optimized biological activity. nih.gov
Michael Additions: As an activated alkene, the vinyl group can undergo conjugate (Michael) additions with a variety of nucleophiles (carbon, nitrogen, oxygen, sulfur). researchgate.net This provides a straightforward method to introduce diverse functional groups and build more complex molecular architectures.
Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. This would enable the rapid construction of novel polycyclic systems fused to the imidazopyridine core.
Polymerization: The vinyl functionality allows the molecule to act as a monomer for polymerization, opening the door to new functional polymers with potential applications in materials science.
Understanding the reactivity of the vinyl group is fundamental to leveraging this compound as a versatile building block in both medicinal chemistry and materials science. mdpi.com
Advanced Characterization Techniques for Dynamic Processes
Many biological processes, such as enzyme inhibition and receptor binding, are dynamic. The interaction of this compound derivatives with their biological targets involves complex conformational changes and intermolecular interactions. Advanced characterization techniques are necessary to understand these dynamic processes at a molecular level.
Future research should employ techniques beyond standard spectroscopic methods (NMR, IR, MS). For example:
Femtosecond Transient Absorption (TA) Spectroscopy: Can be used to study the excited-state dynamics of these molecules, which is particularly relevant if they are developed as photosensitizers or fluorescent probes. acs.org
Advanced NMR Techniques: Two-dimensional NMR techniques like NOESY and HMBC are crucial for confirming regioisomeric structures and understanding through-space interactions. mdpi.com Dynamic NMR (D-NMR) can be used to study conformational exchange rates and rotational barriers.
X-ray Crystallography: Obtaining crystal structures of derivatives in complex with their target proteins (e.g., kinases) provides a static but highly detailed snapshot of the binding mode, revealing key hydrogen bonds and hydrophobic interactions that are crucial for structure-based drug design. sci-hub.se
Computational Modeling: Molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic behavior of the ligand in the binding pocket over time. numberanalytics.com
Integrating these advanced techniques will provide a comprehensive understanding of the structure-dynamics-function relationship of these novel compounds. mdpi.com
Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The process of drug discovery is notoriously long and expensive. harvard.edu Artificial Intelligence (AI) and Machine Learning (ML) are rapidly becoming indispensable tools for accelerating this process. nih.gov For the this compound scaffold, AI/ML can be integrated in several key areas:
De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on existing libraries of active compounds to design novel derivatives of this compound with optimized properties. harvard.edu
Property Prediction: ML models can be developed to predict crucial properties, including bioactivity against specific targets (e.g., kinases), absorption, distribution, metabolism, and excretion (ADME), and toxicity. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.govjocpr.com
Synthesis Prediction: Retrosynthesis algorithms can help chemists devise the most efficient synthetic routes to novel, complex target molecules based on the this compound core.
The table below illustrates the types of ML models that can be applied to various aspects of the drug discovery pipeline for this compound class.
| Application Area | Machine Learning Model | Objective | Potential Impact |
| Virtual Screening | Support Vector Machines (SVM), Random Forest | Classify compounds as active or inactive against a target. frontiersin.org | Prioritize synthesis of high-potential compounds. |
| Property Prediction | Deep Neural Networks (DNN) | Predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Reduce late-stage failures by eliminating candidates with poor drug-like properties early. |
| De Novo Design | Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. harvard.edu | Explore new chemical space and identify novel potent inhibitors. |
| Target Identification | Kernel-based methods | Rank potential biological targets for the compound scaffold. nih.gov | Uncover new therapeutic applications for the compound class. |
By integrating AI and ML, research can be more focused, reducing the time and cost associated with bringing a new therapeutic agent to the clinic. nih.gov
Multi-functional Material Development Based on this compound Derivatives
The unique combination of a heteroaromatic core and a polymerizable vinyl group makes this compound an attractive candidate for the development of advanced, multi-functional materials. The imidazopyridine moiety is known to be useful in material science due to its structural and electronic properties. rsc.org
Future research trajectories in this area include:
Conductive Polymers: The extended π-system of the imidazopyridine core suggests that polymers derived from its vinyl derivative could possess interesting electronic properties. Doping these materials could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Smart Materials: The nitrogen atoms in the heterocyclic core can be protonated or coordinated to metal ions. This allows for the design of "smart" polymers that respond to changes in pH or the presence of specific metal ions, making them suitable for use in sensors or controlled-release drug delivery systems.
Functionalized Surfaces: The vinyl group can be used to graft the molecule onto surfaces via techniques like radical polymerization, creating functionalized surfaces with specific chemical or biological properties. This could be used to create biocompatible coatings for medical implants or stationary phases for chromatography.
Heterocyclic Nanographenes: The imidazopyridine scaffold can be a building block for larger polycyclic heteroaromatic compounds, which have applications in materials science. acs.org The vinyl group provides a reactive site for annulation reactions to build these larger systems.
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While the broader class of imidazo[4,5-b]pyridines is known to inhibit various protein kinases, such as B-Raf, FLT3, and Aurora kinases, the specific molecular mechanisms often remain to be fully elucidated. sci-hub.seacs.org Derivatives of this compound are expected to show similar activities, and a key research challenge will be to understand precisely how they interact with their biological targets.
Future work should focus on:
Target Identification and Validation: Identifying the specific cellular targets of newly synthesized derivatives. The structural similarity to purines suggests that kinases are a primary target class. vietnamjournal.runih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of derivatives by modifying the vinyl group and other positions on the scaffold to understand which structural features are critical for potency and selectivity. nih.gov
Biochemical and Cellular Assays: Quantifying the inhibitory activity of new compounds against purified enzymes and in cellular models. For example, compounds showing antiproliferative effects on cancer cell lines should be evaluated for their ability to induce cell cycle arrest or apoptosis. nih.gov
The table below summarizes the inhibitory activities of some known imidazo[4,5-b]pyridine derivatives against various cancer cell lines and kinases, highlighting the potential for this scaffold.
| Compound Type | Target | Activity | Reference |
| 2,6-disubstituted imidazo[4,5-b]pyridine | HeLa, HepG2, MCF-7, HCT116 cell lines | IC₅₀ = 1.45–4.25 μM | nih.gov |
| Imidazo[4,5-b]pyridine derivative | B-Raf Kinase | IC₅₀ = 61 nM | sci-hub.se |
| Imidazo[4,5-b]pyridine derivative | Aurora-A Kinase | K_d = 7.5 nM | acs.org |
| Imidazo[4,5-b]pyridine derivative | FLT3 Kinase | K_d = 6.2 nM | acs.org |
| Imidazo[4,5-b]pyridine derivative | CDK9 Kinase | IC₅₀ = 0.63–1.32 μM | nih.gov |
A thorough understanding of the molecular mechanisms is essential for the rational design of more potent and selective therapeutic agents. acs.org
Addressing Scalability and Sustainability in Synthesis
Future research must address these challenges by:
Developing Scalable Protocols: Focusing on reactions that can be performed on a gram scale or larger. This includes optimizing reaction conditions to be robust and reproducible. acs.orgnih.gov
Improving Atom Economy: Utilizing methods like multicomponent reactions (MCRs), where multiple simple starting materials are combined in a single step to form a complex product, minimizing waste. nih.gov
Exploring Greener Synthesis: Investigating the use of more environmentally benign solvents, such as water or ethanol, and reducing reliance on toxic reagents and heavy metal catalysts. acs.org The use of reusable heterogeneous catalysts is also a promising avenue. mdpi.com
Process Intensification: Exploring technologies like continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. acs.org
By addressing these issues early in the development process, researchers can ensure that a pathway exists for the practical application of novel this compound derivatives.
Q & A
Q. How do solvent effects and substituent position influence optical properties?
- Methodological Answer :
- Solvatochromism studies : Record UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO).
- TD-DFT calculations : Simulate solvent effects on excitation energies and compare with experimental data.
- Substituent Hammett analysis : Correlate σ values with spectral shifts to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
